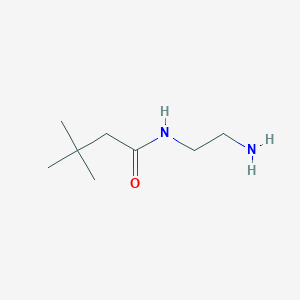
N-(2-Aminoethyl)-3,3-dimethylbutanamide
Descripción general
Descripción
Amines, such as “N-(2-Aminoethyl)-3,3-dimethylbutanamide”, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are often used as building blocks in organic synthesis .
Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions, including those involving the formation of amides, imines, and enamines . The specific chemical reactions involving “this compound” are not detailed in the sources I found.Aplicaciones Científicas De Investigación
Anticonvulsant and Pain-Attenuating Properties
N-(2-Aminoethyl)-3,3-dimethylbutanamide, as a primary amino acid derivative, has shown significant potential in the field of medicinal chemistry, particularly as an anticonvulsant. Research demonstrates that these compounds exhibit pronounced activities in whole animal anticonvulsant models. The anticonvulsant activities of certain derivatives, such as (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, are sensitive to substituents at specific sites, impacting their efficacy. These compounds have been compared to established anticonvulsants like phenobarbital and phenytoin, often showing superior effectiveness (King et al., 2011).
Metabolite Analysis
The study of the metabolism of this compound derivatives is crucial for understanding their pharmacokinetics and potential therapeutic applications. Investigations into the metabolism of related compounds in rats have identified a range of unique metabolites, including decyanated and cyclic compounds. This research provides insights into the major biotransformation reactions occurring in the body, which is essential for drug development and safety evaluation (Tomigahara et al., 2006).
Chemical Structure and Synthesis
Understanding the chemical structure and synthesis methods of this compound and its derivatives is fundamental to its application in scientific research. Studies have described the synthesis processes of related compounds and their crystallographic characterization, providing a foundation for further chemical and pharmacological exploration (Yin, 2010).
Potential in Alzheimer's Research
Derivatives of this compound have been investigated for their potential in diagnosing and understanding neurodegenerative diseases like Alzheimer's. Studies using radiofluorinated derivatives in positron emission tomography have demonstrated the possibility of non-invasively monitoring neurofibrillary tangles and beta-amyloid plaques in living patients. This research offers promising avenues for diagnostic assessment and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).
Corrosion Inhibition
This compound derivatives have been explored for their applications in materials science, particularly in corrosion inhibition. Studies on polyamine compounds related to this compound have shown significant inhibition of copper alloy corrosion, demonstrating their potential as effective corrosion inhibitors (Yu et al., 2017).
Propiedades
IUPAC Name |
N-(2-aminoethyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,3)6-7(11)10-5-4-9/h4-6,9H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJXITRFMXNZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



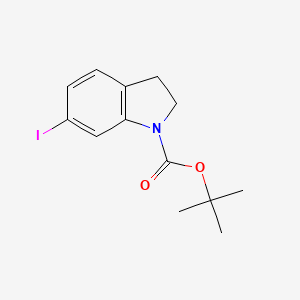
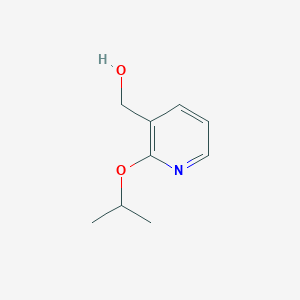
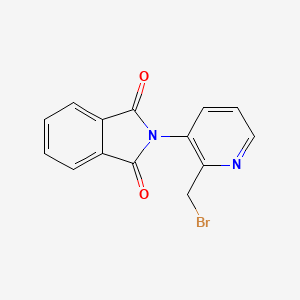
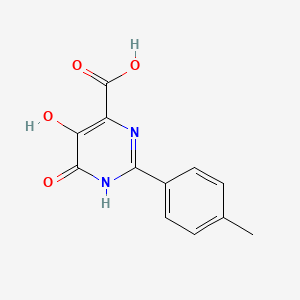
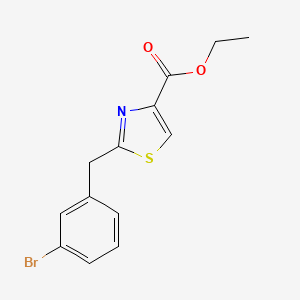
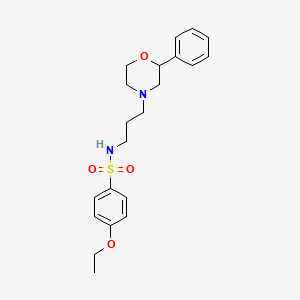

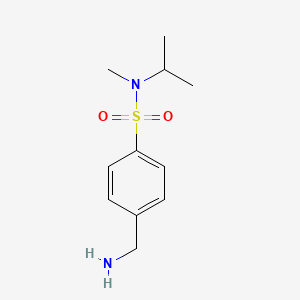

![4-[(Pyridin-3-ylmethyl)sulfanyl]benzoic acid](/img/structure/B3316675.png)
![N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide](/img/structure/B3316678.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-amine](/img/structure/B3316680.png)
![[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B3316690.png)
![2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B3316707.png)